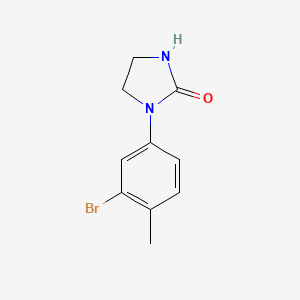
1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one
Descripción general
Descripción
1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one, also known as BMIM, is an organic compound belonging to the class of imidazolidin-2-ones. It is a colorless, crystalline solid with a molecular formula of C9H10BrNO and a molecular weight of 241.07 g/mol. It is a highly versatile compound that has been widely used in a variety of scientific research applications. It has also been used in laboratory experiments due to its unique properties, such as its high solubility in various solvents and its low toxicity.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one and its derivatives are significant in catalysis and organic synthesis. For instance, these compounds participate in gold(I)-catalyzed intermolecular hydroamination reactions, facilitating the synthesis of imidazolidin-2-one derivatives with high regioselectivity and yield. Such processes are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and material science (Zhang, Lee, & Widenhoefer, 2009).
Structural Modifications in Peptides
Imidazolidin-2-ones are utilized for skeletal modifications in bioactive oligopeptides, acting as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. This structural alteration enhances the stability and bioavailability of peptide-based drugs, showcasing the versatility of imidazolidin-2-ones in drug design and development (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Material Science and Molecular Modeling
The structural analysis and molecular modeling of imidazolidin-2-ones, including this compound derivatives, provide insights into the intermolecular interactions and stability of these compounds. Such studies are foundational in material science for designing new materials with specific physical and chemical properties (Cyrański, Wawer, Zielińska, Mrozek, Koleva, & Lozanova, 2001).
Antimicrobial and Antifungal Activities
New derivatives of imidazolidin-2-one have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal the potential of imidazolidin-2-ones as lead compounds for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
Propiedades
IUPAC Name |
1-(3-bromo-4-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVJEPFEPXSGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)

![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)
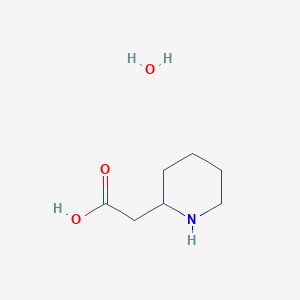

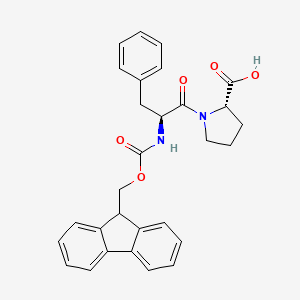

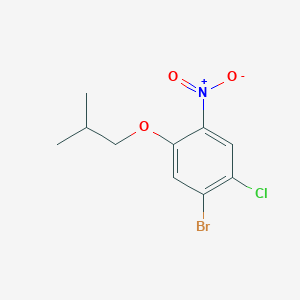
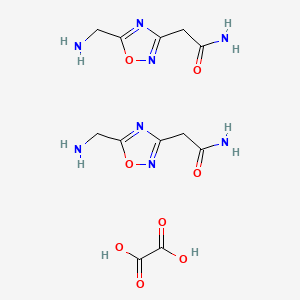

![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)